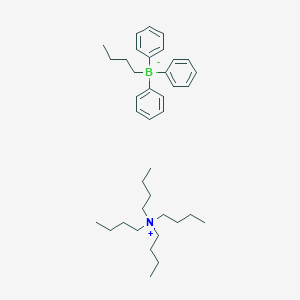
2-Amino-5-ethyl-4-(2-furanyl)-6-propyl-3-pyridinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-ethyl-4-(2-furanyl)-6-propyl-3-pyridinecarbonitrile is a chemical compound that has shown potential in scientific research. It is a pyridine derivative that has been synthesized using various methods.
Scientific Research Applications
Synthesis of Highly Substituted 2-Pyridones
A study by Pathak, Kundu, and Pramanik (2012) demonstrated the synthesis of highly substituted 2-pyridones, including compounds similar to 2-amino-5-ethyl-4-(2-furanyl)-6-propyl-3-pyridinecarbonitrile, through multicomponent reactions. This approach is significant in the regioselective synthesis of biologically important compounds (Pathak, Kundu, & Pramanik, 2012).
Development of Novel 3-Pyridinecarbonitriles
Girgis, Kalmouch, and Hosni (2004) synthesized a variety of N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters, which include structures similar to the compound . The study explored the fluorescence properties of these new pyridines, some of which showed considerable antibacterial activity (Girgis, Kalmouch, & Hosni, 2004).
Synthesis of Pyrido[1,2-a][1,3,5]Triazine Derivatives
Khrustaleva et al. (2014) investigated the aminomethylation of similar compounds, resulting in the formation of triazine derivatives. These compounds, due to their unique structure, could be of interest in various scientific applications (Khrustaleva et al., 2014).
Corrosion Inhibition
Mahmoud and El-Sewedy (2018) synthesized 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives, akin to the compound , for the purpose of evaluating their corrosion inhibition efficiency. This study highlights the potential application of these compounds in industrial settings (Mahmoud & El-Sewedy, 2018).
Synthesis of Polyheterocyclic Compounds
Anis’kova, Chadina, and Yegorova (2009) developed syntheses for compounds based on the reaction of similar carbonitriles with other reagents. This study illustrates the versatility of such compounds in synthesizing a range of polyheterocyclic structures (Anis’kova, Chadina, & Yegorova, 2009).
Photovoltaic Properties
Zeyada, El-Nahass, and El-Shabaan (2016) explored the photovoltaic properties of compounds structurally related to 2-amino-5-ethyl-4-(2-furanyl)-6-propyl-3-pyridinecarbonitrile. They investigated their application in organic–inorganic photodiode fabrication, highlighting their potential in renewable energy technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).
properties
Molecular Formula |
C15H17N3O |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-amino-5-ethyl-4-(furan-2-yl)-6-propylpyridine-3-carbonitrile |
InChI |
InChI=1S/C15H17N3O/c1-3-6-12-10(4-2)14(13-7-5-8-19-13)11(9-16)15(17)18-12/h5,7-8H,3-4,6H2,1-2H3,(H2,17,18) |
InChI Key |
IIGDYRITGCHENR-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=C(C(=N1)N)C#N)C2=CC=CO2)CC |
Canonical SMILES |
CCCC1=C(C(=C(C(=N1)N)C#N)C2=CC=CO2)CC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium](/img/structure/B220938.png)
![N-[3-(dimethylamino)propyl]adamantane-1-carboxamide](/img/structure/B220940.png)





![N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide](/img/structure/B220977.png)

![(9E,12E)-2-Ethyl-3,16-dioxatricyclo[12.4.0.015,17]octadeca-9,12-dien-4-one](/img/structure/B220991.png)
![N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B220994.png)
![Ethyl {1-[1-(hydroxymethyl)propyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonylcarbamate](/img/structure/B221002.png)
